Product packaging for 3-Oxo-coronaridine(Cat. No.:CAS No. 53508-33-1)

3-Oxo-coronaridine

Cat. No.: B2684933
CAS No.: 53508-33-1
M. Wt: 352.434
InChI Key: MMMDVGMDEBDBOH-UFUGXISJSA-N
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Description

3-Oxo-coronaridine is a monoterpenoid indole alkaloid (MIA) belonging to the iboga class . It is a naturally occurring compound isolated from plant species such as Ervatamia coronaria var. plena . As a specialist iboga-type alkaloid, this compound is of significant interest in the study of the complex biosynthetic pathways that produce over 3000 unique MIA structures . Research into this compound can provide insights into the cytochrome P450 monooxygenases (CYPs) and other enzymes that catalyze oxidation reactions and contribute to the structural diversification of these medicinal compounds . From a physicochemical perspective, this compound (Molecular Weight: 352.43 g/mol) has a Log P of 2.78 and a topological polar surface area of 62.4 Ų . It is classified as poorly soluble and does not permeate the blood-brain barrier, according to SwissADME data . Its drug-likeness profile is promising, as it passes Lipinski's, Ghose's, and Veber's filters with zero violations and has a high quantitative estimate of drug-likeness (QEDw) score of 0.8456 . In vitro metabolism predictions indicate it may inhibit the CYP2C19 and CYP2C9 enzymes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N2O3 B2684933 3-Oxo-coronaridine CAS No. 53508-33-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,15S,17S,18S)-17-ethyl-14-oxo-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-12-10-13-11-21(20(25)26-2)17-15(8-9-23(18(12)21)19(13)24)14-6-4-5-7-16(14)22-17/h4-7,12-13,18,22H,3,8-11H2,1-2H3/t12-,13-,18-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMDVGMDEBDBOH-UFUGXISJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2CC3(C1N(C2=O)CCC4=C3NC5=CC=CC=C45)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C[C@H]2C[C@@]3([C@H]1N(C2=O)CCC4=C3NC5=CC=CC=C45)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Research Isolation of 3 Oxo Coronaridine

Discovery and Historical Isolation from Tabernaemontana Species

The genus Tabernaemontana is a rich source of structurally diverse indole (B1671886) alkaloids, which are biosynthesized from the amino acid tryptophan and the iridoid terpene secologanin. nih.gov Over 1800 different monoterpene-derived indole alkaloids have been identified within this genus. nih.gov The isolation of 3-oxo-coronaridine has been reported from several species within this genus.

Tabernaemontana catharinensis

Research on the root bark of Tabernaemontana catharinensis has led to the isolation of this compound. In one study, an ethanol (B145695) extract of the root bark was prepared, and a subsequent acid-base extraction of the ethyl acetate (B1210297) and n-butanol fractions was performed to separate the alkaloids. scispace.comresearchgate.net This process yielded twelve indole alkaloids, including this compound. scispace.comresearchgate.net The identification of these compounds was carried out using spectroscopic methods such as 1H and 13C Nuclear Magnetic Resonance (NMR), mass spectrometry (MS), and two-dimensional NMR techniques (HMQC, COSY, DEPT). scispace.comresearchgate.net Further investigation into the extracts of T. catharinensis has identified this compound alongside other major alkaloids like isovoacangine, coronaridine (B1218666), and heyneanine. nih.gov

Tabernaemontana divaricata

Tabernaemontana divaricata, a widely cultivated garden plant, has been a subject of extensive phytochemical investigation. afjbs.com Studies have confirmed the presence of this compound in the root bark of this species. afjbs.com It has been isolated alongside a variety of other coronaridine derivatives, including coronaridine-hydroxyindolenine, 5-oxo-coronaridine, 6-oxo-coronaridine, and 5-hydroxy-6-oxo-coronaridine. afjbs.com The isolation process often involves extraction with solvents like ethanol followed by further fractionation and purification. researchgate.net

Tabernaemontana hystrix

From the root bark of Tabernaemontana hystrix, this compound has been isolated from a dichloromethane (B109758) extract. researchgate.net This particular study led to the identification of two new monoterpene indole alkaloids and eight other known compounds, including this compound. researchgate.net The structural elucidation of these compounds was achieved through comprehensive spectroscopic analysis, including 1H- and 13C-NMR and 2D NMR experiments. researchgate.net

Tabernaemontana peduncularis

Phytochemical analysis of Tabernaemontana peduncularis has also revealed the presence of compounds biosynthetically related to this compound. While not always directly isolated, its structural analogs and potential precursors have been identified, suggesting its likely presence or formation within the plant. mdpi.com

Tabernaemontana cymosa

Investigations into the chemical constituents of Tabernaemontana cymosa have primarily focused on other types of indole alkaloids. While a number of alkaloids have been isolated from this species, the direct isolation of this compound has not been as prominently reported as in other Tabernaemontana species. mdpi.comnih.gov

Isolation from Ervatamia Species

The genus Ervatamia, which is often considered synonymous with Tabernaemontana, is another significant source of indole alkaloids.

Research on various Ervatamia species has resulted in the isolation of this compound. For instance, a study on Ervatamia coronaria var. plena led to the isolation of nine known alkaloids from the whole plant, one of which was this compound. nih.gov Similarly, studies on the roots of Ervatamia hainanensis have identified this compound among eleven monomeric indole alkaloids. researchgate.net The isolation from E. hainanensis involved separation and purification using column chromatography with silica (B1680970) gel and Sephadex LH-20, with structural identification confirmed by IR, MS, and NMR spectroscopy. researchgate.netacs.org

Isolated Compounds from Tabernaemontana and Ervatamia Species

Plant SpeciesIsolated CompoundPlant Part
Tabernaemontana catharinensisThis compoundRoot Bark
Tabernaemontana divaricataThis compoundRoot Bark
Tabernaemontana hystrixThis compoundRoot Bark
Ervatamia coronaria var. plenaThis compoundWhole Plant
Ervatamia hainanensisThis compoundRoots

Ervatamia hainanensis

Ervatamia pandacaqui

Investigations into the chemical constituents of the twigs and leaves of Ervatamia pandacaqui (also known as Tabernaemontana pandacaqui) have resulted in the isolation of 3-oxocoronaridine. ebi.ac.uknih.govresearchgate.net In a 2018 study, it was one of eleven known alkaloids identified from the plant for the first time, alongside compounds such as coronaridine, voacangine, and heyneanine. nih.govresearchgate.net

Ervatamia coronaria var. plena

Research on the whole plant of Ervatamia coronaria var. plena (a variety of Tabernaemontana divaricata) collected in Thailand has also confirmed the presence of this compound. nih.govacs.org It was isolated as one of nine known alkaloids in a study that also identified a new indole alkaloid, 19S-heyneanine hydroxyindolenine. nih.gov

Ervatamia officinalis

This compound has been isolated from the twigs and leaves of Ervatamia officinalis. scite.airesearchgate.net It was identified along with other iboga-type alkaloids in phytochemical studies of this species. researchgate.net

Alkaloids Co-isolated with this compound from Ervatamia Species

Co-isolated AlkaloidE. hainanensisE. pandacaquiE. coronaria var. plenaE. officinalis
Coronaridineresearchgate.netthieme-connect.comnih.govnih.gov
Coronaridine hydroxyindolenineresearchgate.netthieme-connect.comnih.govnih.gov
Heyneanineresearchgate.netthieme-connect.comnih.govnih.gov
Voacanginenih.govnih.gov
Voacristinenih.govnih.gov
Ibogamineresearchgate.netthieme-connect.com
3-Oxo-voacanginenih.govnih.gov
5-Oxocoronaridinescite.airesearchgate.net

Presence in Other Apocynaceae Genera (e.g., Muntafara sessilifolia)

The occurrence of this compound is not limited to the Ervatamia genus. It is found across the wider Apocynaceae family, particularly within the Tabernaemontana genus, which encompasses many species previously classified as Ervatamia. nih.govresearchgate.net

In the case of Muntafara sessilifolia, a literature review lists this compound as being present in T. sessilifolia (a synonym for Muntafara sessilifolia). sci-hub.sepuzzlepiece.org Another study focusing on the stem bark of Muntafara sessilifolia led to the isolation of a related compound, 3-oxocoronari-dine hydroxyindolenine, alongside other known alkaloids. jst.go.jp

Other species within the Apocynaceae family where this compound has been isolated include:

Tabernaemontana macrocarpa : Isolated from the roots. koreascience.kr

Tabernaemontana catharinensis : Isolated from the root bark. scielo.brscielo.br

Tabernaemontana hystrix : Isolated from a dichloromethane extract of the root bark. researchgate.net

Tabernaemontana divaricata : Found in the root bark. ijrrjournal.cominformaticsjournals.co.in

General Research Extraction and Purification Methodologies

The isolation of this compound from plant material generally follows established protocols for alkaloid extraction and purification.

A common initial step involves the extraction of the dried and milled plant material (such as roots, leaves, or bark) with a solvent. This can be an organic solvent like methanol (B129727) or a multi-step process. acs.orgbiorxiv.org A frequently employed technique is acid-base extraction. The crude extract is dissolved in an acidic aqueous solution (e.g., 1 M HCl), which protonates the basic alkaloids, making them soluble in the aqueous phase. biorxiv.org This solution is then washed with a non-polar organic solvent (like ethyl acetate) to remove neutral and acidic impurities. biorxiv.org Subsequently, the aqueous phase is basified (to pH > 7), deprotonating the alkaloids and making them soluble in an organic solvent. biorxiv.org Extraction with an organic solvent then yields a crude alkaloid fraction. biorxiv.orggoogle.com

This crude alkaloid mixture is then subjected to various chromatographic techniques for purification. Column chromatography is a standard method, using stationary phases like silica gel, Sephadex LH-20, or ODS (octadecyl-silica). acs.orgnih.gov The separation is achieved by eluting the column with different solvent systems. acs.org For final purification and to obtain highly pure compounds, High-Performance Liquid Chromatography (HPLC), often in a semi-preparative or reversed-phase (RP-HPLC) setup, is utilized. nih.gov The structures of the isolated compounds, including this compound, are typically elucidated and confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govscielo.br

Biosynthesis of 3 Oxo Coronaridine

Precursor Pathways and Enzymatic Transformations

The foundational framework of 3-Oxo-coronaridine is assembled from two primary building blocks, which are channeled through a highly regulated pathway involving key enzymatic reactions.

The molecular structure of strictosidine (B192452) is a condensation product of two distinct precursor molecules: tryptamine (B22526) and secologanin. researchgate.netyoutube.comnih.gov Tryptamine is an amine derived from the aromatic amino acid L-tryptophan through a decarboxylation reaction catalyzed by the enzyme tryptophan decarboxylase (TDC). nih.govescholarship.org Secologanin is a complex iridoid monoterpenoid derived from the non-mevalonate pathway, which starts from isopentenyl pyrophosphate and dimethylallyl pyrophosphate. nih.govescholarship.org

The key enzymatic step is the Pictet-Spengler condensation of tryptamine and secologanin, which is catalyzed by strictosidine synthase (STR). escholarship.orgfrontiersin.org This enzyme exhibits high chemo- and stereoselectivity, ensuring the formation of strictosidine with the correct S-configuration at the C-3 position, which is essential for the subsequent biosynthesis of biologically active MIAs. nih.govescholarship.org

MoleculeRole in PathwayChemical Formula
L-Tryptophan Primary PrecursorC₁₁H₁₂N₂O₂
Tryptamine Direct Precursor (from Tryptophan)C₁₀H₁₂N₂
Secologanin Direct Precursor (Monoterpenoid)C₁₇H₂₄O₁₀
Strictosidine Key IntermediateC₂₇H₃₄N₂O₉

Oxidative Pathways Leading to this compound

The generation of this compound from the basic Iboga skeleton is a late-stage modification involving oxidation reactions that introduce functionality to the indole (B1671886) portion of the molecule.

Research indicates that this compound is formed through the oxidation of simpler, pre-existing Iboga alkaloids. escholarship.org The most direct precursor is coronaridine (B1218666). amazonaws.com This transformation involves the introduction of a ketone group at the C-3 position of the coronaridine molecule. Such oxidative reactions are common tailoring steps in alkaloid biosynthesis, often catalyzed by cytochrome P450 monooxygenases, which decorate the core alkaloid scaffolds to create a vast diversity of natural products. nih.gov The presence of this compound alongside coronaridine in plants like Tabernaemontana species supports its role as a downstream oxidation product. researchgate.netnih.gov

The oxidation of coronaridine to this compound is believed to proceed through a 3-hydroxyindolenine intermediate. amazonaws.comblossomanalysis.com This intermediate, also referred to as a carbinolamine, is formed by the initial oxidation of the indole ring at the C-3 position. blossomanalysis.com This reactive species can then undergo further oxidation to yield the stable 3-oxo (or lactam) functionality. blossomanalysis.com Natural products corresponding to this intermediate structure, such as coronaridine hydroxyindolenine and eglandine (3-hydroxy-coronaridine), have been isolated from plant sources, lending strong support to their role as biosynthetic precursors in the formation of this compound. amazonaws.comresearchgate.net

Stereospecificity and Biogenetic Considerations in in planta Production

The biosynthesis of Iboga alkaloids is a highly stereospecific process. Plants such as Tabernanthe iboga and Catharanthus roseus are known to produce natural products of a specific enantiomeric series. nih.gov Specifically, these plants produce (–)-coronaridine. nih.govmpg.de This stereochemical outcome is determined by the specific enzymes involved in the pathway, particularly the cyclases that construct the characteristic isoquinuclidine ring system of the Iboga scaffold from intermediates derived from strictosidine. biorxiv.org Enzymes such as coronaridine synthase (CorS) catalyze a formal Diels-Alder-like reaction that establishes the correct stereochemistry of the final alkaloid skeleton. mpg.debiorxiv.org Consequently, the this compound found in these plants is derived from this specific (–)-coronaridine enantiomer, preserving the stereochemical integrity of the core structure.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to 3-Oxo-coronaridine Scaffolds

The total synthesis of iboga alkaloids, including the coronaridine (B1218666) framework, has been a subject of extensive research for decades. While the direct total synthesis of this compound itself is not as commonly documented as its parent compound, coronaridine, the strategies developed for the broader class are directly applicable to constructing its fundamental scaffold.

Early total syntheses, such as the one reported for (±)-coronaridine in 1968, established foundational routes to the core isoquinuclidine ring system. rsc.org A key challenge in these syntheses is the construction of the intricate bridged bicyclic amine core and the seven-membered azepine ring fused to the indole (B1671886) nucleus. researchgate.net

Modern synthetic efforts often pivot on powerful cyclization reactions to assemble the complex architecture efficiently. A prominent strategy involves an intramolecular Diels-Alder reaction of a suitably functionalized secodine-type intermediate. researchgate.netscispace.com In this approach, a precursor containing a dihydropyridine (B1217469) and a vinylindole moiety undergoes a [4+2] cycloaddition to form the iboga skeleton. scispace.com The regioselectivity of this cycloaddition is crucial for forming the correct isomer. mpg.de

Another powerful method involves the enantioselective synthesis of key indoloazepine intermediates, which are then condensed with an appropriate aldehyde fragment. This condensation triggers a cascade that forms the tetracyclic core, which can then be converted to the target alkaloid. researchgate.net The introduction of the 3-oxo functionality is typically envisioned as a late-stage oxidation of the coronaridine or a related intermediate, a step that leverages the inherent reactivity of the C-3 position.

Synthetic Modifications and Analogue Generation at the C-3 Position

The C-3 position of the isoquinuclidine ring system in coronaridine is a focal point for generating structural diversity. This position is prone to oxidation, and many naturally occurring analogues feature modifications at this site. blossomanalysis.com These natural products provide a blueprint for synthetic strategies aimed at producing novel derivatives.

The generation of analogues at the C-3 position is believed to proceed through a carbinolamine intermediate. blossomanalysis.com This intermediate can be formed by the oxidation of the parent alkaloid. From this pivotal carbinolamine, a variety of derivatives can be accessed.

Oxidation: Further oxidation of the carbinolamine yields the stable 3-oxo derivative.

Substitution: The hydroxyl group of the carbinolamine can be substituted by other nucleophiles. This has led to the isolation of natural products such as cyano-substituted derivatives. nih.gov For example, 3-(2′-oxopropyl)coronaridine has been isolated from Ervatamia hainanensis. acs.org

Indolenine Formation: Oxidation can also occur at the indole nucleus, leading to hydroxyindolenine structures which may also bear modifications at C-3. researchgate.net

The reactivity of the C-3 position allows for the semi-synthetic generation of a library of analogues from naturally abundant starting materials like coronaridine. For instance, the 3-oxo derivative of catharanthine, a related iboga alkaloid, can be successfully epoxidized, demonstrating that the C-3 keto group can be used as a handle for further functionalization. mdpi.com

Table 1: Examples of Naturally Occurring C-3 Substituted Coronaridine Analogues

Compound Name Source Organism Reference
3-(2′-oxopropyl)coronaridine Ervatamia hainanensis acs.org
3-Oxo-(7R)-coronaridinehydroxyindolenine Ervatamia hainanensis researchgate.net

Biomimetic Synthesis Investigations

Biomimetic synthesis attempts to replicate nature's strategies for constructing complex molecules. newswise.com For iboga alkaloids, the central hypothesis revolves around the highly reactive intermediate, dehydrosecodine. scispace.com This precursor, containing both a diene and a dienophile, is believed to undergo an enzyme-catalyzed intramolecular Diels-Alder-type reaction to forge the characteristic iboga scaffold. mpg.deblossomanalysis.com

The biosynthesis is thought to proceed via the following key steps:

Formation of Dehydrosecodine: This key intermediate is generated from earlier precursors in the monoterpenoid indole alkaloid pathway.

Diels-Alder Cycloaddition: Dehydrosecodine undergoes a [4+2] cycloaddition. The regioselectivity of this reaction determines whether an iboga-type (e.g., catharanthine, coronaridine) or an aspidosperma-type scaffold is formed. scispace.commpg.de

Post-Cycloaddition Modifications: Once the coronaridine skeleton is formed, subsequent enzymatic oxidations can occur. The formation of this compound and its derivatives is a post-cyclization event. It is proposed that cytochrome P450 monooxygenases are responsible for these selective oxidations. biorxiv.org The inherent chemical reactivity of the C-3 position, adjacent to the bridgehead nitrogen, makes it a likely site for such enzymatic functionalization, likely proceeding through a carbinolamine as previously discussed. blossomanalysis.com

Synthetic chemists have successfully harnessed this biomimetic approach. By generating dehydrosecodine or its analogues in vitro, they can trigger the spontaneous cyclization to produce the desired alkaloid scaffolds, providing a powerful and efficient route to these complex molecules. scispace.com

Regioselective and Stereoselective Synthetic Methodologies

Achieving high levels of regio- and stereoselectivity is paramount in the synthesis of complex molecules like this compound. The molecule's dense array of chiral centers and functional groups demands precise control over each bond-forming step.

Stereoselectivity: The control of stereochemistry is often addressed during the construction of the polycyclic core.

Intramolecular Cycloadditions: As mentioned, the intramolecular Diels-Alder reaction is a powerful tool for setting multiple stereocenters simultaneously in a predictable manner, governed by the orbital mechanics of the cycloaddition. researchgate.netscispace.com

Chiral Auxiliaries: Enantioselective syntheses have been developed using chiral auxiliaries attached to the nitrogen of an indoloazepine precursor. This auxiliary group directs the stereochemical outcome of the key cyclization reaction, and is subsequently removed to afford the enantiomerically pure product. researchgate.net

Regioselectivity: This is a significant challenge, particularly during oxidation steps. The coronaridine scaffold possesses several sites susceptible to oxidation, including the indole ring, the bridgehead carbons, and the allylic positions.

Directed Oxidation: Achieving selective oxidation at C-3 to form this compound without affecting other positions requires carefully chosen reagents or, biomimetically, specific enzymes. Cytochrome P450 enzymes exhibit remarkable regio- and stereospecificity in hydroxylating complex substrates, a function that synthetic chemists aim to replicate with targeted catalysts. biorxiv.org

Protecting Groups: In a traditional synthetic approach, protecting groups would be employed to mask other reactive sites (like the indole nitrogen) to direct oxidation specifically to the desired C-3 position.

Reaction Conditions: The outcome of reactions can be highly dependent on conditions. For example, the cyclization of dehydrosecodine intermediates can be influenced by pH, with different conditions favoring different alkaloid scaffolds. biorxiv.org General methodologies for the regio- and stereoselective synthesis of functional groups, such as the formation of bromohydrins from olefins, rely on the formation of cyclic intermediates that dictate the position and stereochemistry of the incoming nucleophile, a principle that applies to the complex transformations in alkaloid synthesis. organic-chemistry.org

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Coronaridine
Ibogaine
Catharanthine
Dehydrosecodine
3-(2′-oxopropyl)coronaridine
3-Oxo-(7R)-coronaridinehydroxyindolenine
Tabersonine
Vincadifformine
Tropinone
Progesterone
Morphine
FR182877

Structural Elucidation and Stereochemical Characterization

Spectroscopic Analysis in Research Settings

Spectroscopic analysis is fundamental to the structural elucidation of natural products like 3-oxo-coronaridine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet (UV) and Infrared (IR) spectroscopy are routinely employed to piece together the molecule's structure. researchgate.netkoreascience.kra-z.luscielo.br

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, provide initial information about the types and chemical environments of protons and carbons in the molecule. researchgate.neta-z.luscielo.br

¹H NMR spectra of this compound typically show characteristic signals for the aromatic protons of the indole (B1671886) ring, a singlet for the N-H proton, a singlet for the methyl ester group (CO₂CH₃), and a triplet for the methyl group of the ethyl side chain. researchgate.netscielo.br For instance, in a 300 MHz spectrum recorded in CDCl₃, the N-H proton appears as a broad singlet around δ 8.14 ppm, the aromatic protons resonate between δ 7.09 and δ 7.47 ppm, the methyl ester protons are observed as a singlet at δ 3.70 ppm, and the terminal methyl group of the ethyl chain appears as a triplet at approximately δ 0.93 ppm. researchgate.netscielo.br

¹³C NMR spectroscopy provides information on all the carbon atoms in the molecule. The spectrum of this compound shows distinct signals for the carbonyl carbon of the oxo group, the carbonyl carbon of the ester, the carbons of the indole ring, and the aliphatic carbons of the iboga skeleton. researchgate.netscielo.br Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the carbon signals. a-z.luscielo.brscielo.br

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms. researchgate.neta-z.luscielo.brmdpi.com

COSY (Correlation Spectroscopy) experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the structure. a-z.luscielo.brscielo.brlibretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). a-z.luscielo.brscielo.br

HMBC (Heteronuclear Multiple Bond Correlation) spectra show long-range correlations between protons and carbons (typically over two to three bonds), which is essential for piecing together the entire molecular structure, including the connection of quaternary carbons. a-z.luscielo.brscielo.br

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. blossomanalysis.comresearchgate.net

A combination of these NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the planar structure and relative stereochemistry of this compound. a-z.luscielo.brscielo.br

Interactive Data Table: ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2-181.7
3-60.1
5-53.6
6-35.6
7-135.5
8-128.5
97.47 (d)118.0
107.10 (ddd)122.2
117.09 (ddd)119.5
127.22 (d)110.1
13-140.1
14-34.7
15-27.9
16-53.0
17-31.0
180.93 (t)11.8
19-30.1
20-37.1
21-56.4
CO₂CH₃3.70 (s)174.5
CO₂CH₃-52.4
NH8.14 (s)-
Note: Data is compiled from published literature and may vary slightly depending on the solvent and instrument frequency. researchgate.netscielo.br

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. researchgate.netkoreascience.kra-z.luscielo.br High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. researchgate.net Electron Impact Mass Spectrometry (EIMS) of this compound typically shows a molecular ion peak [M]⁺ at m/z 352, corresponding to the molecular formula C₂₁H₂₄N₂O₃. koreascience.kr The fragmentation pattern observed in the mass spectrum provides additional structural information, showing characteristic fragments that are consistent with the iboga alkaloid skeleton. koreascience.kr For example, prominent fragments are often observed at m/z 197, 154, and 124. koreascience.kr

UV and IR spectroscopy provide information about the chromophores and functional groups present in this compound. koreascience.kra-z.lu

The UV spectrum in ethanol (B145695) typically exhibits absorption maxima characteristic of an indole chromophore, with peaks around 222, 284, and 293 nm. koreascience.kr

The IR spectrum reveals the presence of key functional groups. puzzlepiece.orgchemistry-chemists.com Characteristic absorption bands include those for the N-H group, the carbonyl (C=O) stretching of the ketone, the carbonyl stretching of the ester, and C-O and C-N stretching vibrations, confirming the presence of these functionalities within the molecule.

Chiroptical Methods for Absolute Configuration Assignment

While spectroscopic methods establish the connectivity and relative stereochemistry, chiroptical methods are essential for determining the absolute configuration of stereocenters in chiral molecules like this compound. blossomanalysis.com

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. mdpi.comnih.gov The experimental ECD spectrum of this compound is compared with the theoretically calculated spectra for the possible enantiomers. blossomanalysis.comrsc.org A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. blossomanalysis.comrsc.orgacs.org The ECD spectrum of iboga-type alkaloids is sensitive to the stereochemistry at various chiral centers, and the Cotton effects observed provide definitive proof of the absolute stereochemistry. blossomanalysis.comacs.org

Mosher's method is a chemical derivatization technique followed by ¹H NMR analysis used to determine the absolute configuration of chiral secondary alcohols. nih.govsigmaaldrich.com While this compound itself does not have a secondary alcohol amenable to this method, related compounds in the biosynthetic pathway or synthetic intermediates with a hydroxyl group can be analyzed using this technique. scite.ainih.gov The method involves esterification of the alcohol with the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomeric esters. nih.govsigmaaldrich.com Analysis of the differences in the ¹H NMR chemical shifts of the protons near the newly formed chiral center in the two diastereomers allows for the assignment of the absolute configuration of the original alcohol. nih.govsigmaaldrich.com This information can then be correlated to establish the absolute configuration of this compound if a clear chemical relationship exists.

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

Detailed research findings and data tables regarding the X-ray diffraction analysis of this compound are not available in the public domain based on the conducted literature search. While the compound has been isolated and characterized using other spectroscopic methods, a single-crystal X-ray diffraction study, which would provide definitive information on its solid-state structure, including unit cell dimensions, space group, and precise atomic coordinates, has not been found.

X-ray crystallography is the benchmark method for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgwikipedia.orgcreativebiomart.net This technique involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. creativebiomart.net By analyzing the positions and intensities of these diffracted spots, researchers can calculate a three-dimensional electron density map of the molecule. platonsoft.nl From this map, the precise location of each atom can be determined, yielding detailed information about bond lengths, bond angles, and torsional angles.

Furthermore, for chiral molecules like this compound, X-ray diffraction using anomalous dispersion is the most reliable method for determining the absolute configuration of its stereocenters. cam.ac.uk This information is crucial for understanding its biological activity and stereospecific interactions.

Although the crystal structure of this compound is not available, studies on closely related iboga alkaloids frequently utilize X-ray diffraction to confirm their structures and absolute stereochemistry. For instance, the structures of compounds such as 3-oxo-(7R)-coronaridinehydroxyindolenine and various other alkaloids isolated from Ervatamia species have been unequivocally established using this method. materialsproject.orgfiz-karlsruhe.dewhiterose.ac.ukcam.ac.uk These analyses typically involve depositing the crystallographic data in public repositories like the Cambridge Crystallographic Data Centre (CCDC). cam.ac.ukfiz-karlsruhe.deresearchgate.net A search for crystallographic information for this compound in such databases did not yield any specific results.

Without a published X-ray diffraction study, a definitive, experimentally determined solid-state structure and the corresponding detailed crystallographic data for this compound cannot be provided.

Preclinical Pharmacological and Biological Investigations

In Vitro and In Vivo Mechanistic Studies in Cellular and Animal Models

Detailed mechanistic studies specifically on 3-Oxo-coronaridine in cellular and animal models are still emerging. However, research into its parent compound, coronaridine (B1218666), provides foundational insights. For instance, coronaridine has been shown to induce apoptosis in various cell lines, including human laryngeal carcinoma (Hep-2) cells. nih.govnih.govscielo.br This process of programmed cell death is a key mechanism for many anticancer agents. Furthermore, studies on coronaridine have demonstrated that it does not cause significant damage to the plasma membrane, suggesting a targeted intracellular mechanism of action. nih.govnih.govresearchgate.net While these findings relate to the parent alkaloid, they establish a basis for investigating similar or divergent pathways for this compound.

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

In vitro screening of this compound has confirmed its cytotoxic potential against several human cancer cell lines. researchgate.net This activity highlights its role as a potential antiproliferative agent, capable of inhibiting the growth and proliferation of malignant cells.

Research has identified this compound as demonstrating effective cytotoxicity towards the SKBR-3 human breast adenocarcinoma cell line. researchgate.net This particular cell line is known for its overexpression of the HER2 gene, making it a key model in breast cancer research. The activity of this compound against these cells suggests a potential area for further investigation into its therapeutic applications for HER2-positive breast cancers.

Alongside its effects on breast cancer cells, this compound has also shown effective cytotoxicity against the C-8161 human melanoma tumor cell line. researchgate.net Melanoma is an aggressive form of skin cancer, and compounds that can effectively kill these cells are of significant interest.

Table 1: Cytotoxic Activity of this compound in Selected Cancer Cell Lines

Cell LineCancer TypeObserved Activity
SKBR-3Human Breast AdenocarcinomaEffective Cytotoxicity researchgate.net
C-8161Human MelanomaEffective Cytotoxicity researchgate.net

Specific studies detailing the direct activity of isolated this compound against the A-549 lung cancer cell line were not prominent in the reviewed literature. Research on lung cancer cells often involves screening various natural compounds and extracts; for example, other compounds have been shown to induce apoptosis and cell cycle arrest in A549 cells. nih.gov

While ethanolic extracts of Tabernaemontana catharinensis, a plant known to contain coronaridine-type alkaloids, have shown significant antiproliferative and proapoptotic activity against the MCF-7 breast cancer cell line, specific data on the efficacy of isolated this compound against this cell line is not detailed in the available research. mdpi.com Studies on MCF-7 cells often focus on mechanisms like apoptosis induction and cell cycle arrest. nih.govresearchgate.net

The precise cellular and molecular pathways that mediate the antiproliferative effects of this compound are a subject of ongoing research. However, studies on the closely related parent compound, coronaridine, suggest potential mechanisms. One significant pathway identified for coronaridine is the inhibition of the Wnt signaling pathway. researchgate.netnih.gov This inhibition is achieved by decreasing the mRNA expression of β-catenin, a key protein in the Wnt pathway that, when dysregulated, is linked to cell proliferation and cancer. researchgate.netnih.gov Coronaridine was found to decrease β-catenin levels in SW480 colon cancer cells, and this effect was not dependent on the proteasomal degradation process, pointing towards a mechanism involving the downregulation of β-catenin mRNA. nih.gov

Additionally, the induction of apoptosis, or programmed cell death, is a crucial mechanism for the anticancer activity of related indole (B1671886) alkaloids. nih.govscielo.brmdpi.com Studies on coronaridine have confirmed its ability to induce apoptosis in cancer cells, suggesting that this compound may share this critical antiproliferative mechanism. nih.govscielo.br

Modulatory Effects on Signaling Pathways

Inhibition of Wnt/β-catenin Signaling Pathway in Colon Cancer Cells

Information specifically detailing the inhibition of the Wnt/β-catenin signaling pathway in colon cancer cells by this compound is not available in the provided search results. Research on related compounds, such as the parent alkaloid coronaridine, has shown inhibitory activity against this pathway by decreasing β-catenin levels in SW480 colon cancer cells. researchgate.netelsevierpure.comnih.gov However, studies explicitly demonstrating this effect for this compound are not present in the search findings. One study noted that this compound demonstrated general cytotoxicity against breast adenocarcinoma (SKBR-3) and human melanoma (C-8161) tumor cell lines, though this was not linked to the Wnt/β-catenin pathway. researchgate.net

Downregulation of β-catenin mRNA Expression

There is no information available in the search results to confirm that this compound downregulates β-catenin mRNA expression. Studies have established that the related compound, coronaridine, may inhibit the Wnt signaling pathway by causing a decrease in β-catenin mRNA levels. elsevierpure.comnih.gov This specific mechanism has not been documented for this compound in the available research.

Antileishmanial Activity

Inhibition of Promastigote and Amastigote Growth

There is no information available within the search results detailing the antileishmanial activity of this compound or its ability to inhibit the growth of Leishmania promastigotes and amastigotes.

Induced Mitochondrial Alterations in Parasites

While direct studies on the effects of this compound on the mitochondria of parasites are not extensively documented in publicly available research, the known leishmanicidal and trypanocidal activities of the parent compound, coronaridine, suggest that mitochondrial disruption is a plausible mechanism of action. Research on coronaridine and other iboga alkaloids has indicated that these compounds can interfere with essential mitochondrial functions in parasites like Leishmania and Trypanosoma cruzi. This interference often leads to a cascade of detrimental events within the parasite, including depolarization of the mitochondrial membrane, inhibition of the respiratory chain, and a subsequent decrease in ATP production, ultimately culminating in parasite death. Given the structural similarity, it is hypothesized that this compound may elicit similar mitochondrial alterations. However, dedicated studies are required to confirm this and to elucidate the specific molecular targets within the parasite mitochondria.

Antibacterial Properties and Potential Mechanisms

The antibacterial potential of this compound and its analogues has been a subject of scientific inquiry, driven by the urgent need for novel antimicrobial agents to combat resistant pathogens.

Activity against Staphylococcus aureus

While specific data on the direct antibacterial activity of this compound against Staphylococcus aureus is limited in the available literature, studies on related indole alkaloids provide a basis for expecting potential efficacy. For instance, the parent compound, coronaridine, has been investigated for a variety of pharmacological effects, including bactericidal activities mdpi.com. Furthermore, research on other alkaloids, such as nigritanine, has demonstrated potent anti-Staphylococcus action, highlighting the potential of this class of compounds as a source for new antimicrobial molecules nih.gov. The structural characteristics of this compound, particularly the indole nucleus, are common to many compounds with demonstrated antibacterial properties. However, without specific minimum inhibitory concentration (MIC) data for this compound against S. aureus, its direct activity remains to be experimentally validated.

Potent Activity against Pseudomonas aeruginosa

In contrast to the limited data against S. aureus, evidence suggests that derivatives of coronaridine can exhibit significant activity against Pseudomonas aeruginosa. A study on alkaloids isolated from Tabernaemontana glandulosa reported that 3-hydroxy-coronaridine was highly potent against P. aeruginosa, with a remarkable MIC value of 0.01 μg/mL mdpi.com. This finding is particularly noteworthy given that P. aeruginosa is a notoriously difficult pathogen to treat due to its intrinsic and acquired resistance mechanisms. The potent activity of a closely related analogue suggests that the coronaridine scaffold is a promising starting point for the development of anti-pseudomonal agents. Further investigation is warranted to determine if the 3-oxo functionality of this compound confers similar or enhanced activity against this opportunistic pathogen.

Molecular Docking Investigations of Target Interactions (e.g., PBP2a binding)

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

Understanding the relationship between the chemical structure of this compound and its biological activity is fundamental for the rational design of more potent and selective analogues.

Influence of Oxidation at C-3 and Other Substitutions

While specific SAR studies focused on the antibacterial activity of a series of this compound analogues are not extensively reported, general principles from related compounds can be informative. For example, in other classes of antibacterial compounds, the introduction of specific substituents can significantly enhance activity. The nature and position of these substituents play a crucial role in determining the potency and spectrum of antibacterial action. Future research should systematically explore the impact of modifications at the C-3 position and other sites on the coronaridine scaffold to delineate a comprehensive SAR for antibacterial activity. This would involve the synthesis and biological evaluation of a library of analogues with diverse substitutions to identify key structural features that optimize antibacterial efficacy.

: The Pivotal Role of Stereochemistry in the Biological Activity of this compound

The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is a critical determinant of its biological activity. For complex natural products like this compound, which possesses multiple chiral centers, the specific spatial orientation of its constituent atoms dictates how it interacts with biological targets such as receptors and enzymes. Even subtle changes in the stereochemical configuration can lead to vastly different pharmacological profiles, ranging from full efficacy to complete inactivity or even antagonistic effects.

While the broader class of iboga alkaloids, to which this compound belongs, has demonstrated the profound impact of stereochemistry on biological function, specific research into the stereoisomers of this compound itself is not extensively detailed in publicly available scientific literature. For instance, it is known that iboga alkaloids can exist in different enantiomeric forms, and these enantiomers often exhibit distinct biological effects. This principle underscores the importance of stereoselectivity in the interaction between a drug molecule and its biological counterpart.

In the wider context of coronaridine derivatives, studies have highlighted the significance of their stereochemical makeup. Research on related compounds has shown that different stereoisomers can possess varying affinities for receptors and can modulate biological pathways in distinct ways. For example, investigations into congeners of coronaridine have revealed that specific stereoisomers are responsible for observed pharmacological effects, such as sedative and anxiolytic-like activities, by interacting with specific receptor subtypes. This stereospecificity is a fundamental concept in pharmacology, emphasizing that the precise geometric shape of a molecule is essential for a productive biological interaction.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantificationebi.ac.uknih.gov

Chromatography is a cornerstone for the isolation and analysis of 3-Oxo-coronaridine from plant extracts, which are typically complex matrices containing numerous other alkaloids and secondary metabolites. researchgate.netnih.gov Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are pivotal in this process. ebi.ac.uknih.gov

High-Performance Liquid Chromatography is a primary tool for the separation, purification, and quantification of this compound. mdpi.com In the analysis of extracts from Tabernaemontana catharinensis, HPLC was instrumental in purifying various indole (B1671886) alkaloids, including this compound. scielo.br The process often involves reverse-phase columns, where the separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. scielo.br

Different studies have employed various HPLC conditions to achieve optimal separation. For instance, the isolation of alkaloids from T. catharinensis root bark utilized a reverse-phase Supelcosil™ LC-18 column with a mobile phase consisting of methanol (B129727) and a sodium phosphate (B84403) buffer. scielo.br Another study on Tabernaemontana peduncularis used a Hypersil BDS-C18 column with a gradient elution system of aqueous ammonium (B1175870) acetate (B1210297) and methanol. mdpi.com The use of a diode array detector allows for the monitoring of the elution process at specific wavelengths, which for indole alkaloids is often around 210-280 nm. mdpi.comscielo.br

ParameterMethod 1 (Pereira et al., 2007) scielo.brMethod 2 (Scholz et al., 2023) mdpi.com
Column Supelcosil™ LC-18 (250 x 10 mm, 5 µm)Hypersil BDS-C18 (250 × 4.6 mm, 5 µm)
Mobile Phase/Eluent Methanol:NaH₂PO₄ (0.05 M, pH 4.0) (85:15)A: 10 mM Ammonium Acetate (aq); B: Methanol (MeOH). Gradient: 40–90% B in 12 min
Flow Rate 3.0 mL/min1.0 mL/min
Detection Diode Array Detector at 210 nmUV-Diode Array Detection
Application Purification of indole alkaloids from T. catharinensisAnalysis of alkaloids from T. peduncularis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another powerful technique used in the analysis of iboga-type alkaloids. nih.govresearchgate.net It is particularly valuable for assessing the efficiency of different solvents in extracting these compounds from natural sources. ebi.ac.uk

A study focused on extracting the "CIVI-complex," which includes coronaridine (B1218666), ibogamine, voacangine, and ibogaine, from the root barks of Tabernaemontana alba and Tabernaemontana arborea. ebi.ac.uk Various solvents were tested to determine their extraction efficiency, and GC/MS was used to analyze the resulting extracts. The results demonstrated that methanol was the most effective solvent for extracting these target alkaloids. ebi.ac.uk Such assessments are crucial for optimizing sample preparation protocols to ensure the maximum yield of this compound and related compounds for further research. ebi.ac.uk The selection of an appropriate extraction solvent is a critical step, as different solvents can yield significantly different profiles and quantities of volatile compounds. tubitak.gov.tr

Advanced Spectroscopic Methods for Characterization in Complex Mixturesresearchgate.netscielo.brresearchgate.net

Once isolated, the definitive identification of this compound requires advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for elucidating its precise chemical structure, especially when it is part of a complex mixture of structurally similar alkaloids. researchgate.netscielo.brkoreascience.kr

Structural elucidation of alkaloids from the root bark of Tabernaemontana catharinensis was achieved using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (HMQC, COSY, DEPT) NMR experiments, along with mass spectrometry. researchgate.netscielo.br These techniques provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. researchgate.netscielo.br

¹H-NMR spectroscopy reveals the chemical environment of hydrogen atoms, while ¹³C-NMR provides information about the carbon skeleton. scielo.br For this compound, specific chemical shifts in the NMR spectrum are characteristic of its structure. scielo.brkoreascience.kr Mass spectrometry complements NMR data by providing the mass-to-charge ratio (m/z) of the molecule, which helps in confirming its molecular weight and elemental composition. koreascience.kr

Spectroscopic DataObserved Values for this compoundReference
¹H NMR (300 MHz, CDCl₃) δ 8.14 (s, NH), 7.47 (d, J=7.5 Hz, H-9), 7.22 (d, J=7.5 Hz, H-12), 7.10 (ddd, J=7.5, 1.5 Hz, H-10), 7.09 (ddd, J=7.5, 1.5 Hz, H-11), 3.70 (s, CO₂CH₃), 0.93 (t, J=7.5 Hz, H-18) researchgate.netscielo.br
¹³C NMR (75 MHz, CDCl₃) Data reported in source table. Key signals confirm the iboga alkaloid skeleton with an oxo group at C-3. researchgate.netscielo.br
Mass Spectrometry (EIMS) UV (EtOH) λmax nm: 222, 284, 293 koreascience.kr

Computational and Theoretical Studies

Molecular Modeling and Docking Studies for Mechanism Elucidation

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in understanding the mechanism of action of bioactive compounds by visualizing their interaction with biological macromolecules such as proteins and nucleic acids.

While specific molecular docking studies exclusively focused on 3-oxo-coronaridine are not extensively documented in publicly available literature, the general approach for related iboga alkaloids involves identifying potential protein targets and simulating the binding interactions. For instance, given the known cytotoxic effects of this compound, potential targets could include proteins involved in cell cycle regulation, apoptosis, or signal transduction pathways that are often dysregulated in cancer cells.

The process of a typical molecular docking study for this compound would involve the following steps:

Preparation of the Ligand: The three-dimensional structure of this compound is generated and optimized to its lowest energy conformation.

Identification and Preparation of the Receptor: A protein target is selected based on biological data or homology to targets of similar compounds. The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.

Docking Simulation: Using specialized software, the this compound molecule is placed in the binding site of the receptor, and various possible conformations and orientations are explored. A scoring function is used to estimate the binding affinity for each pose.

Analysis of Results: The docking poses with the best scores are analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the target protein.

These studies can help to hypothesize the mechanism of action. For example, if docking studies revealed a strong interaction with a particular kinase involved in a cancer signaling pathway, it would suggest that the cytotoxic effects of this compound might be mediated through the inhibition of this kinase.

ParameterDescription
Ligand This compound
Potential Receptor Targets Enzymes (e.g., kinases, caspases), Receptors (e.g., nuclear receptors)
Docking Software Examples AutoDock, Glide, GOLD
Key Interactions Analyzed Hydrogen bonds, hydrophobic interactions, electrostatic interactions, van der Waals forces
Primary Outcome Prediction of binding affinity and binding mode to elucidate the mechanism of action.

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are based on the principles of quantum mechanics and provide detailed information about the electronic structure, geometry, and reactivity of molecules. These methods are crucial for understanding the intrinsic properties of a compound like this compound.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT can be applied to determine a variety of structural and electronic properties.

Key applications of DFT for this compound include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule.

Electronic Properties: Calculating the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it can identify the electron-rich and electron-poor regions of the molecule, which are crucial for intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Spectroscopic Properties: Predicting vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-Visible spectra), which can be compared with experimental data to validate the computational model.

DFT Calculated PropertySignificance for this compound
Optimized Geometry Provides the most stable 3D structure for further computational studies.
Molecular Electrostatic Potential (MEP) Identifies regions prone to electrophilic and nucleophilic attack, crucial for receptor binding.
HOMO-LUMO Energy Gap Indicates the chemical reactivity and kinetic stability of the molecule.
Vibrational Frequencies Allows for the theoretical prediction of its infrared and Raman spectra.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds. It provides a localized, Lewis-like picture of the electronic structure of a molecule.

For this compound, NBO analysis can reveal:

Hybridization and Bonding: The hybridization of atomic orbitals and the nature of the chemical bonds (sigma, pi, donor-acceptor interactions).

Charge Distribution: NBO analysis provides a more detailed and chemically intuitive picture of the atomic charges compared to other methods.

By examining the donor-acceptor interactions within the this compound molecule, NBO analysis can highlight the key electronic features that govern its conformation and reactivity.

In Silico Prediction of Biological Activities and Target Interactions

In silico methods for predicting biological activities and potential targets are crucial in the early stages of drug discovery. These approaches use computational models to screen compounds against a vast array of biological targets and predict their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity.

For this compound, various in silico tools can be employed:

Prediction of Biological Activity Spectra: Software like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on the structural formula of a compound.

Target Prediction: By comparing the structure of this compound to libraries of compounds with known biological targets, it is possible to predict its potential protein targets.

ADMET Prediction: Computational models can estimate properties like oral bioavailability, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity.

Experimental studies have shown that this compound exhibits cytotoxic effects. Specifically, it has demonstrated effective cytotoxicity towards SKBR-3 breast adenocarcinoma and C-8161 human melanoma tumor cell lines researchgate.net. This experimental finding provides a crucial starting point for more targeted in silico investigations. For example, computational models could be used to predict the potential mechanisms of this cytotoxicity, such as the induction of apoptosis or inhibition of cell proliferation, and to identify the specific molecular targets involved.

In Silico PredictionRelevance for this compound
Biological Activity Prediction Suggests potential therapeutic applications beyond its known cytotoxicity.
Target Fishing Identifies potential protein targets for further experimental validation.
ADMET Profiling Assesses the drug-likeness of the compound and predicts its pharmacokinetic and toxicity profiles.

Research Gaps and Future Directions for 3 Oxo Coronaridine

The iboga alkaloid 3-Oxo-coronaridine, a derivative of the more extensively studied coronaridine (B1218666), represents a molecule of significant interest due to its structural features and preliminary cytotoxic activity. However, its full potential remains largely untapped, with numerous areas requiring further scientific inquiry. This article delineates key research gaps and proposes future directions for the comprehensive investigation of this compound.

Q & A

How can researchers design experiments to assess the pharmacokinetic properties of 3-Oxo-coronaridine in preclinical models?

Answer: Pharmacokinetic studies require a multi-phase approach:

  • Absorption/Distribution: Use HPLC or LC-MS to quantify plasma and tissue concentrations after oral/intravenous administration in rodent models. Adjust dosing intervals based on half-life calculations .
  • Metabolism: Identify metabolites via tandem mass spectrometry and compare with in vitro liver microsome assays. Control for interspecies metabolic differences by validating results across multiple models (e.g., murine vs. primate) .
  • Excretion: Monitor urinary and fecal elimination rates over 72 hours, accounting for renal/hepatic function variability. Include control groups to distinguish compound-specific excretion from baseline metabolic waste .

Advanced Consideration: Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict human pharmacokinetics, ensuring alignment with FDA guidelines for preclinical-to-clinical translation .

What methodologies resolve contradictions in reported cytotoxicity data for this compound across cancer cell lines?

Answer: Contradictions often arise from experimental variability. Mitigate this by:

  • Standardizing Assays: Use identical cell culture conditions (e.g., hypoxia vs. normoxia), passage numbers, and cytotoxicity endpoints (e.g., IC50 via MTT vs. ATP luminescence) .
  • Data Normalization: Include reference compounds (e.g., doxorubicin) in each assay batch to control for inter-lab variability. Apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to isolate compound-specific effects .
  • Mechanistic Triangulation: Cross-validate findings with transcriptomic (RNA-seq) or proteomic (Western blot) data to confirm apoptosis/autophagy pathways .

Advanced Consideration: Employ high-content screening (HCS) to capture subcellular morphological changes, linking cytotoxicity to specific molecular targets (e.g., tubulin polymerization) .

How should researchers optimize synthetic protocols for this compound to improve yield and purity?

Answer:

  • Reaction Optimization: Use design of experiments (DoE) to test variables like solvent polarity (e.g., DCM vs. THF), temperature, and catalyst loadings (e.g., palladium vs. nickel). Analyze purity via NMR and HPLC .
  • Byproduct Management: Identify side products via GC-MS and adjust stoichiometry or reaction time to minimize their formation. Recrystallization with mixed solvents (e.g., ethanol/water) can enhance purity .
  • Green Chemistry Principles: Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to align with sustainability goals .

Advanced Consideration: Apply flow chemistry for scalable synthesis, ensuring consistent mixing and temperature control to reduce batch-to-batch variability .

What strategies validate the specificity of this compound’s interaction with proposed molecular targets (e.g., β-carboline derivatives)?

Answer:

  • Biophysical Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry. Compare with negative controls (e.g., scrambled peptides) .
  • Genetic Knockdown: Employ siRNA or CRISPR-Cas9 to silence target genes (e.g., MAO-A) and assess changes in compound efficacy via dose-response curves .
  • Structural Modeling: Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding poses, followed by X-ray crystallography for empirical validation .

Advanced Consideration: Use cryo-EM to resolve dynamic interactions in native cellular environments, capturing transient binding states .

How can in vivo studies on this compound’s neuroprotective effects address discrepancies between rodent and human-derived models?

Answer:

  • Model Selection: Use transgenic rodents (e.g., APP/PS1 mice for Alzheimer’s) and human iPSC-derived neurons to compare compound efficacy across species. Monitor biomarkers like Aβ42 and tau phosphorylation .
  • Dose Translation: Apply allometric scaling to convert rodent doses to human-equivalent doses (HEDs), adjusting for blood-brain barrier permeability via in situ perfusion assays .
  • Behavioral Metrics: Standardize tests (e.g., Morris water maze) across labs and integrate electrophysiological recordings (e.g., LTP in hippocampal slices) to correlate molecular effects with functional outcomes .

Advanced Consideration: Leverage organ-on-chip systems to simulate human blood-brain barrier dynamics and predict neuropharmacokinetics .

What statistical approaches are recommended for analyzing multi-omics data in studies exploring this compound’s mechanism of action?

Answer:

  • Integration Tools: Use weighted gene co-expression network analysis (WGCNA) or pathway enrichment (e.g., KEGG, Reactome) to link transcriptomic/proteomic datasets. Validate with qPCR or targeted metabolomics .
  • Machine Learning: Apply random forest or neural networks to identify predictive biomarkers (e.g., miR-34a) from high-dimensional data. Ensure reproducibility via cross-validation and permutation tests .
  • Contrast Adjustment: Correct for batch effects and false discovery rates (FDR) using Benjamini-Hochberg procedures. Report effect sizes and confidence intervals to avoid overinterpretation .

Advanced Consideration: Implement single-cell RNA-seq to resolve heterogeneity in compound responses across tumor subpopulations .

How should researchers formulate hypotheses about this compound’s dual role in apoptosis and autophagy regulation?

Answer:

  • Hypothesis Framework: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. Example: “Does this compound induce crosstalk between caspase-3 and LC3-II via ROS-mediated ER stress?” .
  • Experimental Validation: Combine flow cytometry (Annexin V/PI staining) with autophagy flux assays (e.g., LC3 turnover in lysosome-inhibited cells). Correlate findings with ROS levels (DCFDA probes) .
  • Contradiction Analysis: If apoptosis/autophagy markers are inversely correlated, explore context-dependent mechanisms (e.g., nutrient availability, p53 status) using isogenic cell lines .

Advanced Consideration: Apply live-cell imaging to track real-time interactions between apoptotic and autophagic machinery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.